molecular formula C19H21N3O5S B2659609 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-55-9

6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2659609
CAS No.: 864927-55-9
M. Wt: 403.45
InChI Key: FYHRHPQBGBLGLN-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, a bicyclic scaffold combining a thiophene ring fused with a partially saturated pyridine. Key structural features include:

  • 6-position: Acetyl group (-COCH₃), which modulates steric and electronic properties.
  • 2-position: 2,4-Dimethoxybenzamido group, providing aromatic bulk and hydrogen-bonding capacity.
  • 3-position: Carboxamide (-CONH₂), enhancing solubility and target interactions .

The compound’s design leverages modifications at these positions to optimize antitubulin, antiproliferative, or antimicrobial activities observed in related derivatives .

Properties

IUPAC Name

6-acetyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10(23)22-7-6-13-15(9-22)28-19(16(13)17(20)24)21-18(25)12-5-4-11(26-2)8-14(12)27-3/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRHPQBGBLGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiophene ring can be reacted with a nitrogen-containing compound to form the thieno[2,3-c]pyridine core.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of the Dimethoxybenzamido Group: This step involves the reaction of the intermediate compound with 2,4-dimethoxybenzoic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid group to a carboxamide using reagents like ammonia or amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, derivatives of thienopyridines are known for their antiplatelet activity, making them useful in the treatment of cardiovascular diseases. This compound could be explored for similar therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives might also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For example, if the compound exhibits antiplatelet activity, it might inhibit the P2Y12 receptor on platelets, preventing platelet aggregation. The exact pathways and molecular interactions would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position is critical for biological activity. Modifications here influence potency and mechanism:

Compound Name 6-Substituent Key Findings Reference
Target Compound Acetyl (-COCH₃) Balances steric bulk and hydrophobicity; may enhance tubulin binding.
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-...-3-carboxylate (3e) Acetyl (-COCH₃) Exhibited antitubulin activity (IC₅₀: 25–440 nM); trimethoxyphenyl enhances colchicine-site binding.
6-(Cyclohexanecarbonyl)-...-3-carboxamide (7m) Cyclohexanecarbonyl Moderate yield (73%); cyclohexane group may improve membrane permeability.
6-Methyl derivatives (e.g., 2g) Methyl (-CH₃) Reduced antiproliferative activity compared to acylated analogues.

Insight : Acetyl or acyl groups at the 6-position improve antiproliferative potency, likely by enhancing interactions with tubulin’s hydrophobic pockets .

Substituent Effects at the 2-Position

The 2-position’s benzamido group dictates aromatic interactions and target selectivity:

Compound Name 2-Substituent Key Findings Reference
Target Compound 2,4-Dimethoxybenzamido Moderate solubility; methoxy groups may stabilize π-π stacking.
2-((3,4,5-Trimethoxyphenyl)amino)-... (3e) 3,4,5-Trimethoxyphenyl High antitubulin activity (IC₅₀ < 100 nM); trimethoxy groups critical for colchicine-site binding.
2-[3-(4-Chlorophenyl)ureido]-... (1) 4-Chlorophenylurea Anti-mycobacterial activity; chlorine enhances lipophilicity.

Insight : Electron-rich substituents (e.g., methoxy) at the 2-position enhance antitubulin activity, while halogens improve antimicrobial potency .

Substituent Effects at the 3-Position

The 3-position governs solubility and hydrogen-bonding capacity:

Compound Name 3-Substituent Key Findings Reference
Target Compound Carboxamide (-CONH₂) Improved water solubility; critical for oral bioavailability.
3-Cyano derivatives (e.g., 8a–c) Cyano (-CN) Micromolar antiproliferative activity; cyano group reduces solubility.
3-Carboxylate esters (e.g., 3e) Ester (-COOCH₃) Moderate solubility; esters are metabolically labile.

Insight : Carboxamide at the 3-position balances solubility and stability, making it preferable for drug development .

Antitubulin and Antiproliferative Activity

  • Target Compound : Expected to inhibit tubulin polymerization via colchicine-site binding, similar to 3e, but with reduced potency due to fewer methoxy groups .
  • 3e : IC₅₀ values of 25–440 nM against cancer cell lines; acetyl and trimethoxyphenyl groups synergize for activity .
  • 4SC-207 (2a): 3-Cyano derivative with nanomolar activity; cyano group stabilizes microtubule interactions .

Antimicrobial and Anti-TNF-α Activity

  • 6b (2-Chlorobenzyl) : Inhibited TNF-α production in rat models, highlighting scaffold versatility .

Biological Activity

6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O4S
  • Molecular Weight : 350.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines.

  • Cytotoxicity : The compound demonstrated an IC50 value of 6.24 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects. This activity was attributed to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

  • Tubulin Polymerization Inhibition : The compound inhibited tubulin polymerization with a percentage inhibition value of 82.01%, slightly lower than that of the control compound (Colchicine) at 86.79% .
  • Apoptosis Induction : The compound induced significant apoptosis in HepG2 cells as evidenced by an increase in active caspase 9 levels by 5.81-fold compared to untreated controls. This suggests that the compound triggers programmed cell death pathways in cancer cells .

Study on HepG2 Cells

In a detailed study involving HepG2 cells:

  • Cell Cycle Analysis : The treatment with the compound resulted in a marked elevation in the percentage of cells in the G2/M phase of the cell cycle while decreasing those in G1 and S phases. This indicates that the compound effectively halts cell cycle progression at the G2/M checkpoint .
  • Annexin V-FITC/PI Assay : The assay revealed a 43.60-fold increase in apoptotic cells when treated with the compound compared to untreated controls .

Data Summary

Biological ActivityValueNotes
IC50 against HepG26.24 μMIndicates potent cytotoxicity
Tubulin Polymerization Inhibition82.01%Compared to Colchicine (86.79%)
Increase in Apoptotic Cells43.60-foldSignificant apoptosis induction
Active Caspase 9 Increase5.81-foldSuggests activation of apoptotic pathways

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, the acetyl group’s singlet at δ 2.1 ppm and aromatic protons at δ 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₅S: 416.1234) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding intermolecular interactions (e.g., hydrogen bonding between amide groups) .

How do electron-donating substituents on the benzamido group influence the compound’s reactivity?

Advanced Research Question
The 2,4-dimethoxy groups on the benzamido moiety are electron-donating, which:

  • Enhance Amide Stability : Resonance effects reduce electrophilicity at the carbonyl, slowing hydrolysis .
  • Modulate Biological Activity : Increased electron density may improve binding to target receptors (e.g., serotonin receptors) by enhancing hydrogen-bond donor capacity .
  • Impact Reaction Kinetics : Lower electrophilicity necessitates stronger acids (e.g., TFA) for deprotection steps compared to unsubstituted analogs .

What strategies can resolve discrepancies in biological activity data between this compound and its analogs?

Advanced Research Question

  • Structural Alignment Studies : Compare 3D conformations (via X-ray or DFT calculations) to identify steric/electronic differences affecting binding .
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for GPCR assays) and control for metabolite interference .
  • SAR Analysis : Systematic substitution (e.g., replacing 2,4-dimethoxy with halogen groups) can isolate critical pharmacophores .

What computational methods are recommended for predicting intermolecular interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic substitutions .
  • Molecular Dynamics (MD) Simulations : Simulates binding to biological targets (e.g., kinases) using force fields like AMBER or CHARMM .
  • Docking Studies (AutoDock Vina) : Evaluates binding poses with receptors, validated by crystallographic data from –10.

What are common intermediates in the synthesis of this compound?

Basic Research Question
Key intermediates include:

  • Tetrahydrothieno[2,3-c]pyridine Core : Synthesized via Paal-Knorr cyclization of thiophene-3-carboxaldehyde and acetonitrile derivatives .
  • Acetylated Intermediate : Introduced via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis .
  • Benzamido Precursor : Formed by coupling 2,4-dimethoxybenzoic acid with the amine group using EDC/HOBt .

How can SAR studies optimize this compound’s therapeutic potential?

Advanced Research Question

  • Substituent Variation : Test methoxy groups at positions 2 and 4 against halogens (e.g., Cl, F) to balance lipophilicity and metabolic stability .
  • Bioisosteric Replacement : Replace the acetyl group with trifluoroacetyl to enhance blood-brain barrier penetration .
  • In Vivo Profiling : Compare pharmacokinetics (e.g., t₁/₂, AUC) in rodent models to prioritize analogs for clinical trials .

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